Pheneturide

Overview

Description

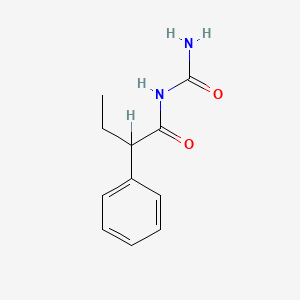

Pheneturide (ethylphenacemide) is an anticonvulsant agent with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.25 g/mol. It is classified under the Anatomical Therapeutic Chemical (ATC) code N03AX13 and regulated globally under identifiers such as UMLS C0059837 and NCI Concept Code C72826 . Structurally, it belongs to the urea derivative class, characterized by a phenylbutyryl group linked to a urea moiety .

Clinically, this compound has demonstrated efficacy in managing refractory epilepsy and myoclonus. However, its use has been contentious; while withdrawn in the UK due to commercial reasons, clinicians emphasized its value in refractory cases, advocating careful monitoring during substitution with alternative therapies .

Preparation Methods

Pheneturide can be synthesized through the reaction of phenylacetic acid with urea under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure higher yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

Pheneturide undergoes oxidation under controlled conditions, primarily targeting its acetylurea moiety and alkyl side chains:

-

Primary oxidation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions oxidizes the ethyl side chain to yield phenylacetic acid and urea derivatives.

-

Secondary pathways : Strong oxidizing agents like hydrogen peroxide (H₂O₂) can further degrade phenylacetic acid into simpler carboxylic acids or ketones.

| Reagent | Conditions | Products |

|---|---|---|

| KMnO₄ | H₂SO₄, heat | Phenylacetic acid, CO₂, H₂O |

| CrO₃ | Acetic acid, reflux | 2-Phenylbutyric acid, urea derivatives |

Reduction Reactions

Reductive pathways modify the carbonyl groups in this compound’s structure:

-

Catalytic hydrogenation : Using palladium (Pd) or platinum (Pt) catalysts under H₂ gas reduces the acetylurea group to form 2-phenylbutyryl amine derivatives.

-

Lithium aluminum hydride (LiAlH₄) : Converts carbonyl groups to alcohols, yielding 2-phenylbutanol and urea.

| Reagent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Dry ether, reflux | 2-Phenylbutanol, NH₂CONH₂ |

| H₂/Pd-C | Ethanol, room temperature | 2-Phenylbutyryl amine derivatives |

Substitution Reactions

The acetylurea group participates in nucleophilic substitution:

-

Halogenation : Reaction with thionyl chloride (SOCl₂) converts the carbonyl oxygen to a chloride, forming 2-phenylbutyryl chloride intermediates.

-

Aminolysis : Treatment with primary amines replaces urea with substituted urea derivatives.

| Reagent | Conditions | Products |

|---|---|---|

| SOCl₂ | Anhydrous benzene, heat | 2-Phenylbutyryl chloride |

| Methylamine | Ethanol, reflux | N-methyl-2-phenylbutyrylurea |

Hydrolysis

This compound’s urea linkage is susceptible to hydrolysis:

-

Acidic hydrolysis : Concentrated hydrochloric acid (HCl) cleaves the urea group, producing phenylacetic acid and ammonium chloride.

-

Basic hydrolysis : Sodium hydroxide (NaOH) yields sodium phenylacetate and urea.

| Reagent | Conditions | Products |

|---|---|---|

| 6M HCl | Reflux, 4 hours | Phenylacetic acid, NH₄Cl |

| 2M NaOH | Boiling, 2 hours | Sodium phenylacetate, NH₂CONH₂ |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and ammonia .

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the acetylurea bond, forming phenylacetaldehyde and urea.

-

pH sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments.

Interaction with Pharmaceutical Agents

This compound inhibits cytochrome P450 enzymes (e.g., CYP2C9), reducing the metabolism of co-administered anticonvulsants like phenytoin. This interaction increases plasma concentrations of phenytoin by ~40% , necessitating dose adjustments .

Scientific Research Applications

Anticonvulsant Therapy

Primary Use in Epilepsy

Pheneturide is predominantly utilized as an anticonvulsant for patients with refractory epilepsy. It is often prescribed when conventional treatments fail to control seizures effectively. Clinical studies have shown that this compound can be beneficial for patients who do not respond adequately to other antiepileptic drugs (AEDs) such as phenytoin and carbamazepine.

- Efficacy Comparison : In a double-blind crossover trial involving 94 patients, no significant difference was found between the efficacy of this compound and phenytoin in controlling seizure frequency, indicating that this compound can be a viable alternative for certain patients .

- Combination Therapy : this compound has also been studied in combination with other AEDs. For instance, it may be added to regimens involving phenobarbital and diphenylhydantoin for patients with refractory seizures, providing a multi-faceted approach to managing epilepsy .

Pharmacokinetics and Metabolism

Metabolic Pathways

Understanding the metabolism of this compound is crucial for optimizing its therapeutic use. Research indicates that this compound undergoes significant biotransformation in both humans and rats, resulting in various metabolites that may influence its efficacy and safety profile.

- Metabolite Identification : A study reported five metabolites in humans following administration of a single oral dose, with two major metabolites identified as 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid . This knowledge aids clinicians in predicting drug interactions and adjusting dosages accordingly.

Case Studies

Clinical Observations

Several case studies have documented the effectiveness of this compound in treating epilepsy:

- Case Study 1 : A patient with refractory seizures was treated with this compound after failing multiple AEDs. The patient experienced a significant reduction in seizure frequency, highlighting the drug's potential when other treatments are ineffective .

- Case Study 2 : In another clinical setting, this compound was combined with carbamazepine to manage a patient with complex partial seizures. The combination resulted in improved seizure control without notable adverse effects .

Emerging Applications

Potential Uses Beyond Epilepsy

Recent research has explored additional applications for this compound:

- Pesticidal Properties : this compound has been investigated as an additive in pesticide formulations. A patent describes its use as a quick-acting agent combined with biological enzymes, enhancing the efficacy of pesticides while minimizing environmental impact .

- Textile Industry Applications : The compound has also been considered for use in textiles, particularly in creating fabrics that possess insect-repellent properties .

Summary Table of Applications

Mechanism of Action

Pheneturide exerts its anticonvulsant effects by inhibiting the metabolism of other anticonvulsants, such as phenytoin. This inhibition leads to increased levels of these anticonvulsants in the body, thereby enhancing their efficacy in controlling seizures . The exact molecular targets and pathways involved in this compound’s mechanism of action are not fully understood, but it is believed to interact with enzymes involved in drug metabolism .

Comparison with Similar Compounds

Structural and Pharmacological Classification

Pheneturide shares structural similarities with other acetylurea derivatives, such as phenacemide and diazepam , but differs in side-chain modifications that influence potency and toxicity. Key comparators include:

Efficacy in Seizure Control

- This compound vs. Phenacemide : In a trial, phenacemide (750 mg/day) reduced myoclonus but caused liver damage in one patient, necessitating withdrawal. This compound (600 mg/day) achieved comparable efficacy without hepatotoxicity over three years .

- This compound vs. Diazepam : A 1969 comparative trial found this compound superior to diazepam in long-term epilepsy management, particularly for myoclonic seizures, though diazepam remains preferred for acute episodes due to rapid onset .

- This compound vs. Phenobarbitone: this compound exhibits stronger enzyme-inducing effects, lowering serum calcium levels more significantly than phenobarbitone, likely via vitamin D metabolism disruption .

Metabolic and Pharmacokinetic Profile

- Enzyme Induction: this compound induces cytochrome P450 enzymes more robustly than phenobarbitone, primidone, or phenytoin, correlating with hypocalcemia in epileptic patients .

Research Findings and Clinical Implications

- Myoclonus Management : this compound achieved >50% symptom reduction in 63% of patients (12/19), outperforming benzodiazepines and barbiturates in refractory cases .

- Epilepsy Trials : this compound’s broad-spectrum activity inhibits tonic and clonic seizures, though less selectively than carbamazepine or diphenylhydantoin, which target tonic components .

- Withdrawal Challenges : Substituting this compound requires cautious titration of alternatives (e.g., valproate or levetiracetam) to avoid rebound seizures .

Biological Activity

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant medication primarily used in the treatment of epilepsy. This compound has garnered attention due to its unique mechanism of action and its interactions with other anticonvulsants. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical applications, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 196.22 g/mol

- CAS Number : 90-49-3

This compound is synthesized through the reaction of phenylacetyl chloride with urea or its derivatives, making it accessible for therapeutic use .

This compound functions as an anticonvulsant by enhancing the action of gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system (CNS). GABA has inhibitory effects on neuronal excitability, which is essential in preventing seizures. Additionally, this compound inhibits the metabolism of other anticonvulsants, particularly phenytoin, thereby increasing their plasma levels and therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates a long half-life of approximately 54 hours (range 31–90 hours) and a total body clearance rate indicating non-renal elimination . This prolonged half-life supports its suitability for long-term use in managing chronic conditions like epilepsy.

Clinical Applications

This compound has been primarily utilized in:

- Severe Epilepsy : Particularly in cases where other medications have failed.

- Research Models : Used to induce seizures in animal models to evaluate new antiepileptic drugs .

- Potential Applications in Other Neurological Conditions : Preliminary studies suggest potential benefits in conditions such as Parkinson's disease .

Comparative Studies

A notable study compared the efficacy of this compound with diazepam in treating various types of epilepsy. The double-blind trial involved 32 patients and aimed to assess the anticonvulsant properties and side effects associated with each drug. Results indicated that both medications were effective; however, this compound exhibited a different side effect profile compared to diazepam .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Anticonvulsant Efficacy : this compound has shown significant anticonvulsant properties in both human and animal studies. It enhances the effects of other drugs like phenytoin, which is crucial for patients requiring polytherapy .

- Inhibition Studies : Research indicates that this compound effectively inhibits enzymes such as acetylcholinesterase and carbonic anhydrase, contributing to its potential as a multi-target therapeutic agent .

- Case Studies : In clinical settings, patients treated with this compound reported improved seizure control with fewer side effects compared to traditional antiepileptics .

Data Table: Summary of Key Research Findings

Q & A

Basic Research Questions

Q. What established analytical methods are recommended to validate the purity and identity of Pheneturide in synthetic chemistry research?

Answer: this compound’s purity and structural identity can be validated using high-performance liquid chromatography (HPLC) for quantitative impurity profiling and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For reproducibility, ensure protocols align with standardized guidelines (e.g., ICH Q2(R1) for analytical method validation). Experimental parameters such as column type, mobile phase composition, and temperature gradients should be optimized to minimize variability .

Q. What experimental design principles should guide dose-response studies of this compound in preclinical models?

Answer: Dose-response studies should employ a factorial design to isolate dose effects from confounding variables (e.g., animal weight, administration route). Use at least five dose levels spaced logarithmically to capture the full efficacy-toxicity curve. Include control groups (vehicle and positive/negative controls) and randomize animal assignments to reduce bias. Statistical power analysis (e.g., G*Power) should determine sample sizes to ensure reliability .

Q. How can researchers systematically review existing literature to identify gaps in this compound’s mechanism of action?

Answer: Conduct a scoping review using databases like PubMed and Scopus with Boolean queries (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Screen studies for methodological quality using tools like SYRCLE’s risk-of-bias checklist. Synthesize findings thematically, noting discrepancies in reported molecular targets (e.g., sodium channels vs. GABA receptors). Gap analysis matrices can highlight understudied pathways .

Advanced Research Questions

Q. What computational and experimental strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Answer: Discrepancies may arise from bioavailability differences or off-target effects. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo drug distribution and compare with in vitro permeability assays (e.g., Caco-2 cells). Validate findings via tandem mass spectrometry (LC-MS/MS) to quantify active metabolites in plasma. Sensitivity analysis can identify critical variables (e.g., protein binding) driving contradictions .

Q. How should multi-omics approaches be integrated to explore this compound’s off-target effects in complex biological systems?

Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map this compound’s system-wide interactions. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Validate candidates via CRISPR-Cas9 knockouts in cellular models. Bayesian network modeling can infer causal relationships between omics layers, prioritizing high-confidence targets for further validation .

Q. What statistical frameworks are optimal for analyzing time-dependent variability in this compound’s anticonvulsant efficacy across heterogeneous patient cohorts?

Answer: Cox proportional hazards models can assess time-to-event outcomes (e.g., seizure recurrence) while adjusting for covariates (e.g., age, comorbidities). For non-linear trends, mixed-effects models with random slopes accommodate inter-individual variability. Stratified analysis by genetic biomarkers (e.g., CYP2C9 polymorphisms) may explain subgroup differences. Sensitivity analyses should test robustness against missing data assumptions .

Q. How can researchers design blinded, placebo-controlled trials for this compound while mitigating ethical challenges in vulnerable populations (e.g., pediatric epilepsy)?

Answer: Adopt an adaptive trial design with pre-specified interim analyses to permit early termination for efficacy or harm. Use centralized randomization and third-party blinding to maintain integrity. Ethical oversight should ensure informed consent processes address risks (e.g., teratogenicity) and include data safety monitoring boards (DSMBs). Placebo arms are justified only if standard-of-care comparators are unavailable .

Q. Methodological Considerations

Q. What criteria should guide the selection of animal models for this compound’s neurotoxicity studies?

Answer: Prioritize models with genetic or pharmacological relevance to human epilepsy (e.g., kainic acid-induced seizures in rodents). Ensure translational validity by matching species-specific metabolic pathways (e.g., cytochrome P450 activity). Include both acute and chronic dosing regimens to mimic clinical use. Histopathological endpoints (e.g., hippocampal neuron counts) should be quantified using blinded, automated image analysis .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

Answer: Train graph neural networks (GNNs) on public datasets (e.g., ChEMBL) to predict bioactivity of novel analogs. Use SHAP values to interpret model decisions and prioritize substituents (e.g., ethyl groups for enhanced blood-brain barrier penetration). Validate top candidates via molecular dynamics simulations (e.g., GROMACS) to assess target binding stability. Iterative cycles of synthesis and testing refine the SAR .

Properties

IUPAC Name |

N-carbamoyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQSQHYDOFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020612 | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-49-3, 6192-36-5, 6509-32-6 | |

| Record name | Pheneturide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheneturide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Pheneturide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneturide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.